Cytidine-5'-diphospho-dimethylaminoethanol sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

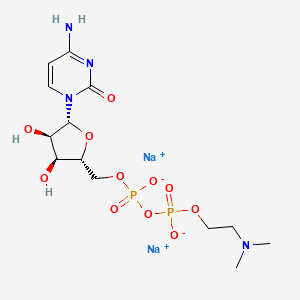

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt is a chemical compound with the molecular formula C13H22N4Na2O11P2. It is a white solid powder that is soluble in water and has good thermal stability . This compound is primarily used in the field of biological sciences, particularly in nucleic acid chemistry for synthesis and modification reactions .

Vorbereitungsmethoden

The preparation of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt involves a multi-step chemical synthesis process. The synthetic route typically includes the esterification of cytidine with dimethylaminoethanol, followed by phosphorylation to introduce the diphosphate group . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups .

Wissenschaftliche Forschungsanwendungen

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt involves its role as an intermediate in the synthesis of phosphatidylcholine from choline. This biochemical process is essential for cell membrane formation and function . The compound is hydrolyzed into choline and cytidine in the intestine, which then cross the blood-brain barrier and are reformed into the active compound by the enzyme CTP-phosphocholine cytidylyltransferase . This pathway is crucial for maintaining the structural integrity and functionality of cell membranes .

Vergleich Mit ähnlichen Verbindungen

Cytidine-5’-diphospho-dimethylaminoethanol sodium salt can be compared with other similar compounds, such as:

Cytidine-5’-diphosphocholine:

Cytidine-5’-monophosphate: This compound is a nucleotide that plays a role in various biochemical processes.

Cytidine-5’-diphosphoethanolamine: This compound is involved in the biosynthesis of phosphatidylethanolamine, another important component of cell membranes.

The uniqueness of Cytidine-5’-diphospho-dimethylaminoethanol sodium salt lies in its specific structure and function as a reagent in nucleic acid chemistry and its applications in neurological research .

Biologische Aktivität

Cytidine-5'-diphospho-dimethylaminoethanol sodium salt, commonly referred to as CDP-dimethylaminoethanol or citicoline, is a compound with significant biological activity, particularly in neuroprotection and cellular membrane synthesis. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Citicoline

Citicoline is a naturally occurring compound that serves as a precursor in the biosynthesis of phosphatidylcholine (PC), a vital component of cell membranes. It is formed from the combination of cytidine and choline, which cross the blood-brain barrier independently and then recombine within the brain to form CDP-choline. This process is crucial for maintaining cellular integrity, especially under pathological conditions such as ischemia.

- Phospholipid Synthesis : Citicoline enhances the synthesis of phosphatidylcholine by providing choline, which is essential for membrane integrity and function. During ischemic events, citicoline helps mitigate membrane breakdown by promoting the resynthesis of phospholipids .

- Neuroprotection : Citicoline exhibits neuroprotective properties by acting as a free radical scavenger, reducing oxidative stress during acute ischemic episodes. It facilitates recovery by promoting neurogenesis and synaptogenesis, which are critical for brain repair .

- Enhancement of Brain Plasticity : Research indicates that citicoline administration can enhance brain plasticity and functional recovery even when given post-ischemia. This effect is associated with increased levels of neurotransmitters and improved synaptic activity .

Clinical Studies

- Stroke Recovery : A clinical study demonstrated that citicoline administration significantly improved motor and functional recovery in patients who had suffered from an acute ischemic stroke. The treatment was initiated 24 hours post-stroke and continued for 28 days .

- Neuroprotective Effects : In animal models, citicoline has been shown to upregulate synaptic proteins such as synaptophysin in the penumbra region post-stroke, indicating enhanced synaptic activity and potential for recovery .

Mechanistic Insights

A study highlighted that citicoline's ability to reduce free fatty acids and free radicals contributes to its protective effects on cell membranes during ischemic conditions. The compound's role in accelerating phosphatidylcholine synthesis is crucial for cellular repair processes following injury .

Data Table: Summary of Citicoline's Biological Activities

Case Studies

- Acute Ischemic Stroke : In a double-blind study involving 100 patients with acute ischemic stroke, those treated with citicoline showed a 30% greater improvement in neurological function compared to placebo after 28 days .

- Chronic Neurodegenerative Conditions : Citicoline has also been explored in chronic conditions such as Alzheimer's disease, where it was found to stabilize cognitive function over a six-month period in treated patients compared to controls .

Eigenschaften

IUPAC Name |

disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(dimethylamino)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4O11P2.2Na/c1-16(2)5-6-25-29(21,22)28-30(23,24)26-7-8-10(18)11(19)12(27-8)17-4-3-9(14)15-13(17)20;;/h3-4,8,10-12,18-19H,5-7H2,1-2H3,(H,21,22)(H,23,24)(H2,14,15,20);;/q;2*+1/p-2/t8-,10-,11-,12-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAOKKFZCTIEMMJ-DUAMOODGSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4Na2O11P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.